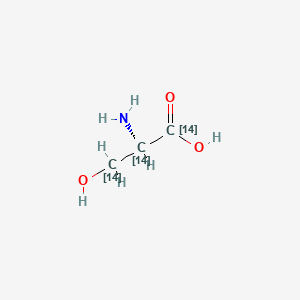
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is a radiolabeled amino acid derivative. The compound is structurally similar to naturally occurring amino acids but contains carbon-14 isotopes, making it useful for tracing and studying metabolic pathways in biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid typically involves the incorporation of carbon-14 isotopes into the precursor molecules. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and potassium cyanide, followed by hydrolysis. The carbon-14 isotopes can be introduced into the aldehyde precursor or the cyanide reagent.
Industrial Production Methods
Industrial production of radiolabeled compounds like this compound requires specialized facilities equipped to handle radioactive materials. The production process involves the synthesis of the compound in a controlled environment to ensure safety and purity. The radiolabeled precursors are carefully monitored and handled to prevent contamination and ensure accurate labeling.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of a keto acid.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted amino acids depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is widely used in scientific research due to its radiolabeled nature. Some applications include:
Biochemistry: Tracing metabolic pathways and studying enzyme kinetics.
Medicine: Investigating amino acid metabolism in various diseases.
Pharmacology: Studying drug interactions and metabolism.
Industry: Used in the development of radiolabeled compounds for research and diagnostic purposes.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of naturally occurring amino acids. The carbon-14 isotopes allow researchers to trace the compound through various biochemical processes, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved include amino acid transporters, enzymes involved in amino acid metabolism, and various cellular processes that utilize amino acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: The non-radiolabeled version of the compound.
(2S)-2-amino-3-hydroxypropanoic acid: The enantiomer of the compound.
(2R)-2-amino-3-hydroxy(1,2-13C2)propanoic acid: A similar compound labeled with carbon-13 isotopes.
Uniqueness
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid is unique due to its carbon-14 labeling, which allows for precise tracing and study of metabolic pathways. This radiolabeled compound provides a powerful tool for researchers to investigate biochemical processes with high sensitivity and specificity.
Eigenschaften
Molekularformel |
C3H7NO3 |
|---|---|
Molekulargewicht |
111.071 g/mol |
IUPAC-Name |
(2R)-2-amino-3-hydroxy(1,2,3-14C3)propanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1+2,2+2,3+2 |
InChI-Schlüssel |
MTCFGRXMJLQNBG-JNCFAKJOSA-N |
Isomerische SMILES |
[14CH2]([14C@H]([14C](=O)O)N)O |
Kanonische SMILES |
C(C(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






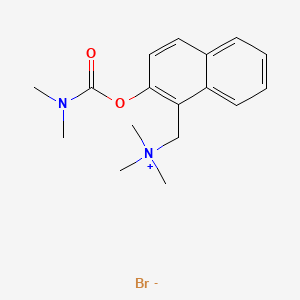


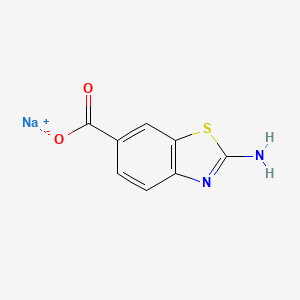
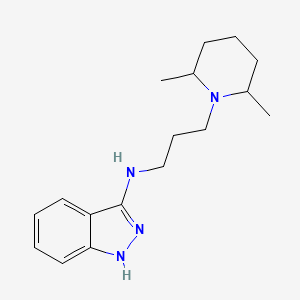



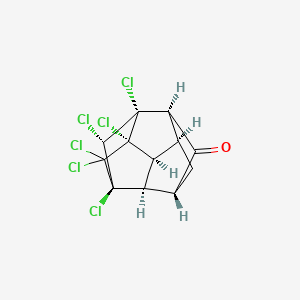
![Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate](/img/structure/B13788096.png)
